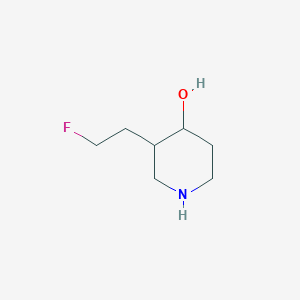

3-(2-Fluoroethyl)piperidin-4-ol

CAS No.: 1594746-97-0

Cat. No.: VC3114666

Molecular Formula: C7H14FNO

Molecular Weight: 147.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1594746-97-0 |

|---|---|

| Molecular Formula | C7H14FNO |

| Molecular Weight | 147.19 g/mol |

| IUPAC Name | 3-(2-fluoroethyl)piperidin-4-ol |

| Standard InChI | InChI=1S/C7H14FNO/c8-3-1-6-5-9-4-2-7(6)10/h6-7,9-10H,1-5H2 |

| Standard InChI Key | ZMJJAQCPEJMKNH-UHFFFAOYSA-N |

| SMILES | C1CNCC(C1O)CCF |

| Canonical SMILES | C1CNCC(C1O)CCF |

Introduction

Chemical Structure and Properties

3-(2-Fluoroethyl)piperidin-4-ol belongs to the broader class of substituted piperidines, compounds known for their diverse biological activities. The molecular structure consists of a six-membered piperidine ring with three key functional groups: a secondary amine (the piperidine nitrogen), a secondary alcohol (4-hydroxyl), and a fluoroalkyl chain (2-fluoroethyl at position 3).

Basic Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄FNO |

| Molecular Weight | Approximately 147.19 g/mol |

| Functional Groups | Secondary amine, secondary alcohol, fluoroalkyl |

| Physical State | Solid at room temperature (based on similar compounds) |

| Solubility | Likely soluble in polar organic solvents (methanol, ethanol, DMSO) |

| Log P | Estimated 0.8-1.5 (based on similar fluorinated piperidines) |

Related Structural Analogs

Several compounds bearing the 3-(2-fluoroethyl)piperidin-4-ol scaffold have been documented in the scientific literature, demonstrating the importance of this structural motif in medicinal chemistry research :

| Compound | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol | 2097998-89-3 | C₁₁H₁₅ClFN₃O | 259.71 g/mol |

| 1-(5-aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol | 2097998-90-6 | C₁₂H₁₈FN₃O | 239.29 g/mol |

| 1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol | 2098012-07-6 | C₁₃H₁₉FN₂O | 238.30 g/mol |

| 1-(2-Aminoethyl)-3-(2-fluoroethyl)piperidin-4-ol | 2098011-89-1 | C₉H₁₉FN₂O | Not specified |

These compounds differ primarily in the substituent attached to the piperidine nitrogen (N1 position), which significantly influences their pharmacological profiles and potential applications .

Biological Activities and Applications

3-(2-Fluoroethyl)piperidin-4-ol and its derivatives exhibit notable biological activities that make them valuable in pharmaceutical research and development.

Interactions with Neuroreceptors and Transporters

Compounds containing the 3-(2-fluoroethyl)piperidin-4-ol scaffold have demonstrated significant interactions with various neuroreceptors and transporters, particularly:

The binding data from related compounds suggests that derivatives of 3-(2-Fluoroethyl)piperidin-4-ol can achieve high selectivity for specific neurotransmitter systems, making them valuable tools in neuropsychiatric research .

Structure-Activity Relationships

Research on compounds containing the 3-(2-fluoroethyl)piperidin-4-ol moiety has revealed several important structure-activity relationships:

-

Stereochemistry significantly impacts biological activity, with trans-configuration between the hydroxyl and fluoroethyl groups generally favored for receptor binding

-

The nature of substituents at the piperidine nitrogen position dramatically influences selectivity among dopamine receptor subtypes and transporters

-

The fluoroethyl group enhances metabolic stability while maintaining favorable binding properties to target receptors

For example, research with related compounds indicates that R-stereochemistry at the 4-hydroxyl position typically enhances dopamine D₂ receptor selectivity, while modifications at the N1 position can shift selectivity between dopamine and norepinephrine transporters .

Pharmacokinetic Properties

The pharmacokinetic properties of 3-(2-Fluoroethyl)piperidin-4-ol can be inferred from studies of related compounds and general principles regarding fluorinated molecules.

Metabolic Stability

Analytical Characterization

Spectroscopic Properties

The structural characterization of 3-(2-Fluoroethyl)piperidin-4-ol typically involves multiple complementary analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis would reveal characteristic signals including:

-

Complex multiplets for the piperidine ring protons (1.5-3.5 ppm)

-

A doublet of triplets pattern for the CH₂F group (typically 4.2-4.6 ppm)

-

A distinctive signal for the hydroxyl proton (variable chemical shift depending on concentration and solvent)

19F NMR would show a characteristic triplet signal for the fluoromethylene group, typically in the -217 to -223 ppm range (relative to CFCl₃).

Mass Spectrometry

Mass spectrometric analysis would typically show:

-

Molecular ion peak at m/z 147 [M+H]⁺

-

Fragment ions corresponding to loss of water (m/z 129)

-

Characteristic fragmentation of the piperidine ring

Chromatographic Analysis

Purification and analysis of 3-(2-Fluoroethyl)piperidin-4-ol can be achieved through various chromatographic techniques:

-

High-Performance Liquid Chromatography (HPLC)

-

Typically performed on reverse-phase columns

-

UV detection at 210-220 nm (despite weak chromophore)

-

Potential use of charged aerosol detection or evaporative light scattering detection

-

-

Gas Chromatography (GC)

-

May require derivatization of the hydroxyl group

-

Flame ionization detection or mass spectrometric detection

-

These analytical approaches are consistent with methods described for related fluorinated piperidine derivatives .

Structure-Based Drug Design Considerations

The structural features of 3-(2-Fluoroethyl)piperidin-4-ol make it a valuable scaffold for rational drug design efforts targeting various biological systems.

Stereochemical Considerations

The presence of two stereogenic centers (at C-3 and C-4) results in four possible stereoisomers of 3-(2-Fluoroethyl)piperidin-4-ol. Research with related compounds has demonstrated that stereochemistry significantly influences biological activity:

| Stereoisomer | Observed Trends in Related Compounds |

|---|---|

| (3R,4R) | Often exhibits enhanced dopamine D₂ receptor selectivity |

| (3S,4S) | Frequently shows increased norepinephrine transporter binding |

| (3R,4S) | Less common in research literature; cis-configuration generally less favored |

| (3S,4R) | Less common in research literature; cis-configuration generally less favored |

The trans-configuration stereoisomers ((3R,4R) and (3S,4S)) are typically preferred in biological systems based on data from similar compounds .

Pharmacophore Mapping

3-(2-Fluoroethyl)piperidin-4-ol contains several key pharmacophoric elements that contribute to its potential biological activities:

-

The basic nitrogen of the piperidine ring (hydrogen bond acceptor, potential for ionic interactions)

-

The hydroxyl group (hydrogen bond donor and acceptor)

-

The fluorine atom (hydrogen bond acceptor, metabolic stabilization)

-

The conformationally restricted piperidine ring (defines spatial arrangement of functional groups)

These structural features can be mapped onto receptor binding sites to guide the design of more potent and selective derivatives .

Current Research and Future Directions

Research involving 3-(2-Fluoroethyl)piperidin-4-ol and related compounds continues to evolve, with several promising directions for future investigation.

Ongoing Research Areas

Current research efforts focus on several aspects of this compound class:

-

Development of more efficient and stereoselective synthetic routes

-

Exploration of a wider range of N-substituted derivatives to optimize receptor selectivity

-

Investigation of fluorine-18 labeled analogs for PET imaging applications

-

Computational studies to better understand binding modes at target receptors

The ongoing research reflects the continued interest in fluorinated piperidine derivatives as both therapeutic agents and pharmacological tools .

Challenges and Opportunities

Several challenges remain in the development of 3-(2-Fluoroethyl)piperidin-4-ol derivatives:

-

Achieving high stereoselectivity in synthesis

-

Optimizing binding selectivity among closely related receptor subtypes

-

Improving pharmaceutical properties such as solubility and bioavailability

-

Translating promising in vitro findings to in vivo efficacy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume